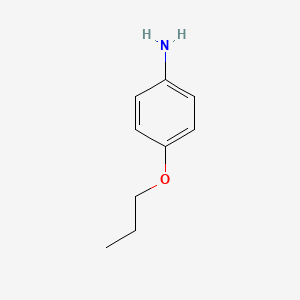

4-Propoxyaniline

Description

Significance of Aniline (B41778) Scaffolds in Synthetic Chemistry

The aniline scaffold, characterized by an amino group attached to a benzene (B151609) ring, is a privileged structure in organic synthesis. researchgate.net Its presence is pivotal in the manufacturing of dyes, polymers, and pharmaceuticals. researchgate.net The amino group can be readily modified, and the aromatic ring can undergo various substitution reactions, allowing for the construction of complex molecular architectures. acs.orgbeilstein-journals.org The ability of the aniline scaffold to participate in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, further underscores its importance in modern synthetic methodologies. organic-chemistry.org These reactions are instrumental in forging carbon-nitrogen and carbon-carbon bonds, which are crucial for creating diverse and functionalized molecules. organic-chemistry.org

Overview of Substituted Anilines in Advanced Chemical Synthesis

The strategic placement of substituents on the aniline ring dramatically influences the molecule's physical, chemical, and biological properties. eurekalert.org Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the amino group and the reactivity of the aromatic ring, enabling chemists to fine-tune the molecule for specific applications. organic-chemistry.org For instance, substituted anilines are key intermediates in the synthesis of agrochemicals, liquid crystals, and organic light-emitting diodes. eurekalert.orgmdpi.com Recent advancements have focused on developing novel and efficient methods, such as domino reactions and multi-component reactions, to synthesize polysubstituted anilines with high selectivity, which were previously challenging to prepare. eurekalert.orgrsc.orgresearchgate.netrsc.org

Specific Context of Alkoxy-Substituted Anilines

Alkoxy-substituted anilines represent a significant subclass of aniline derivatives, where an alkoxy group (-OR) is attached to the aromatic ring. The presence of the alkoxy group, an electron-donating substituent, enhances the electron density of the benzene ring, influencing its reactivity in electrophilic substitution reactions. These compounds are valuable precursors in the synthesis of various biologically active molecules, including those with analgesic and antimitotic properties. nuph.edu.uaresearchgate.net The transformation of alkoxy-substituted anilines can also be achieved through enzymatic methods, for example, using laccase from Trametes versicolor to induce polymerization. nih.govnih.gov Furthermore, they are utilized in the synthesis of complex heterocyclic systems like quinobenzothiazine derivatives and have been studied as ligands in the formation of metal complexes. nih.govorientjchem.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIGSLSPPLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063486 | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-80-1 | |

| Record name | 4-Propoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 4 Propoxyaniline

Established Synthetic Routes for 4-Propoxyaniline

The preparation of this compound is typically achieved through well-established, multi-step synthetic sequences. These methods often begin with readily available nitroaromatic compounds and involve standard organic transformations.

Preparation of Alkoxy Aniline (B41778) Derivatives (e.g., from Nitrobenzene Precursors)

A common and reliable method for synthesizing this compound involves a two-step process starting from a substituted nitrobenzene. The initial step is the formation of the propyl ether linkage, followed by the reduction of the nitro group to the corresponding aniline.

The first step, an etherification reaction, is often accomplished via the Williamson ether synthesis. mdpi.comorganic-chemistry.org This reaction involves the deprotonation of a phenol (B47542), such as 4-nitrophenol, with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, like 1-bromopropane (B46711) or propyl iodide, in a nucleophilic substitution reaction (SN2) to form the ether. mdpi.comorganic-chemistry.orgchemrevise.org The resulting intermediate is 4-propoxy-nitrobenzene.

The second step is the reduction of the nitro group of 4-propoxy-nitrobenzene to an amine group, yielding the final product, this compound. bu.edu.eg This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). chemrevise.org Other reducing systems, like tin chloride (SnCl₂) in the presence of a strong acid, or sodium borohydride (B1222165) with a catalyst, are also effective. bu.edu.eg

Table 1: Two-Step Synthesis of this compound from a Nitrobenzene Precursor

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 4-Nitrophenol, 1-Bromopropane | Base (e.g., K₂CO₃, NaH) | 4-Propoxy-nitrobenzene | To form the ether linkage. mdpi.comchemrevise.org |

| 2 | Nitro Group Reduction | 4-Propoxy-nitrobenzene | H₂, Pd/C or SnCl₂/HCl | This compound | To convert the nitro group to an amine. chemrevise.orgbu.edu.eg |

Reaction of Aniline Derivatives with Bis-Chlorides

Aniline derivatives, including this compound, can serve as monomers in condensation polymerization reactions with bis-chlorides, particularly diacyl dichlorides, to form polyamides. chemrevise.orglibretexts.org In this type of reaction, the nucleophilic amine groups of the diamine monomer attack the electrophilic carbonyl carbons of the diacyl dichloride. libretexts.org Each reaction forms an amide bond and eliminates a molecule of hydrogen chloride (HCl). chemrevise.orglibretexts.org

When a diamine like this compound (or a related diamine) reacts with a diacyl dichloride (e.g., adipoyl chloride or terephthaloyl chloride), the process repeats, leading to the formation of a long-chain polymer. libretexts.orgchemguide.co.uk The resulting polyamides, such as nylons or aramids, have properties determined by the specific monomers used. chemguide.co.uk For instance, the reaction of 1,6-diaminohexane with hexanedioyl dichloride is a classic laboratory demonstration known as the "nylon rope trick". chemguide.co.uk While specific industrial applications for polyamides derived from this compound are not widely documented, its structure is amenable to this type of polymerization.

Utilization as a Reactant in Specific Chemical Transformations

This compound is a valuable reactant and intermediate in the synthesis of more complex, often biologically active, molecules. Its utility is demonstrated in its application as a starting material for the preparation of aggrecanase inhibitors. organic-chemistry.orgnih.gov Aggrecanases are enzymes targeted in the research of treatments for conditions like osteoarthritis.

Furthermore, this compound has been used in the synthesis of tetracyclic quinobenzothiazine derivatives. nih.gov In this synthesis, this compound undergoes a nucleophilic attack on a bis-chloride, leading to the formation of an intermediate that subsequently cyclizes to form the complex heterocyclic system. nih.gov It also serves as a precursor in the synthesis of 4-i-propoxyphenylhydrazine, which is then used to create bis-oxoverdazyl diradicals for studying electronic and magnetic interactions. acs.org These examples highlight how the this compound scaffold is incorporated into larger, functional molecules.

Synthesis of Intermediates for Substituted this compound Derivatives

The core structure of this compound serves as a foundation for building more elaborate derivatives. The amine and the aromatic ring can be further functionalized. For example, in the synthesis of certain arylimidamide-azole hybrids with potential antileishmanial activity, a multi-step sequence begins with a nitrophenol that is first alkylated and then subjected to nucleophilic aromatic substitution to produce a substituted nitrophenol intermediate. This intermediate is then carried through several steps, including nitro reduction to an aniline, which is analogous to a substituted this compound derivative.

In another instance, 4-ethoxy- and this compound were prepared from 4-hydroxyacetanilide by first alkylating the phenol group and then hydrolyzing the acetanilide (B955) to reveal the aniline. sciforum.net This demonstrates how the propoxy and amino groups can be introduced at different stages of a synthetic sequence to create specifically substituted aniline intermediates tailored for subsequent reactions.

Advanced Synthetic Approaches to this compound Derivatives

Beyond the fundamental syntheses, advanced methodologies leverage this compound and its analogues as key components in constructing complex heterocyclic systems. These methods often rely on the nucleophilic character of the aniline nitrogen.

Nucleophilic Addition Reactions in Pyrimidine (B1678525) Synthesis

The synthesis of substituted pyrimidines is a significant area of organic chemistry, as the pyrimidine core is central to many biologically active compounds. Aniline derivatives are crucial reagents in many pyrimidine syntheses, acting as nitrogen nucleophiles. mdpi.comresearchgate.net A general strategy involves the condensation of an aniline with a 1,3-dielectrophile or a precursor that generates one in situ.

One common method is the reaction of a substituted aniline with a 2,4-dichloropyrimidine. The aniline's amino group performs a nucleophilic aromatic substitution (SNAr) on the dichloropyrimidine, displacing one of the chloride ions. mdpi.com This reaction is often catalyzed by a palladium complex. researchgate.net The resulting 2-(anilino)pyrimidine can be further modified. For example, novel 2-(substituted anilino)pyrimidine derivatives have been synthesized by aminating 4-(m-substituted phenyl)-2-chloro-pyrimidines with various arylamines. researchgate.net Although this specific study did not use this compound, it exemplifies a general and powerful method where this compound could be employed as the nucleophile to generate 2-(4-propoxyanilino)pyrimidine derivatives. The nucleophilic addition of anilines is a key step in building libraries of potential kinase inhibitors based on the pyrimidine scaffold. mdpi.com

Amination Reactions with Quinazoline (B50416) Cores

The chemical compound this compound is a versatile reagent in the synthesis of complex heterocyclic structures, particularly those based on the quinazoline core. These structures are of significant interest in medicinal chemistry. One notable application involves the amination of chloro-substituted quinazolines.

In a specific synthetic approach, (E)-4-chloro-2-styrylquinazoline is reacted with this compound to yield the corresponding aminated product. acs.org This reaction is typically carried out in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org The mixture is heated under reflux for an extended period, for instance, 20 hours, to ensure the completion of the reaction. acs.org This nucleophilic substitution reaction, where the amino group of this compound displaces the chlorine atom on the quinazoline ring, is a key step in creating a library of quinazoline derivatives for further biological evaluation. acs.orgnih.gov

The resulting compound, N-(4-propoxyphenyl)-2-styrylquinazolin-4-amine, was obtained with a yield of 63.8%. acs.org The synthesis of a series of such derivatives allows for the exploration of structure-activity relationships, which are crucial for the development of new therapeutic agents. acs.orgnih.gov

Synthesis of Photoreactive Propoxyaniline Derivatives

The synthesis of photoreactive derivatives of propoxyaniline has been explored to create tools for photoaffinity labeling, a technique used to study ligand-receptor interactions. thieme-connect.comthieme-connect.com These derivatives are designed to form covalent bonds with their biological targets upon photoactivation.

One strategy involves the introduction of a photoreactive group, such as an azide (B81097) or a diazirine, at the 5-position of a 2-propoxyaniline (B1271045) scaffold. thieme-connect.comthieme-connect.com For example, the synthesis of 5-azido-2-propoxyaniline begins with the electrophilic nitration of 4-propoxy bromobenzene. thieme-connect.com The resulting nitro compound is then converted to the corresponding aniline, and subsequently, the bromine is replaced with an azide group. thieme-connect.com

Another approach focuses on creating trifluoromethyldiazirinyl-containing propoxyaniline derivatives. rsc.org This synthesis starts with 4-propoxybenzaldehyde (B1265824), which is treated with trifluoromethyltrimethylsilane (CF3-TMS) to construct a 2,2,2-trifluoro-1-(4-propoxyphenyl)ethan-1-one intermediate. rsc.org This intermediate then undergoes a series of reactions to form the diazirine ring.

The general synthetic pathway for a photoreactive 2-propoxyaniline derivative containing a trifluoromethyldiazirine group is as follows:

Reaction of 4-propoxybenzaldehyde with CF3-TMS.

Conversion of the resulting product to an oxime.

Tosylation of the oxime.

Ammonolysis to form a diaziridine.

Oxidation of the diaziridine to the final diazirine product. thieme-connect.com

Preparation of Azobenzene-Terminated Compounds Incorporating this compound

This compound serves as a key starting material in the synthesis of azobenzene-terminated compounds. These molecules, which feature a photoswitchable azobenzene (B91143) unit, are of interest for applications in materials science and nanotechnology. mdpi.com

The synthesis of 4-propoxy-4′-hydroxyazobenzene, a precursor for more complex azobenzene derivatives, is achieved through a diazo coupling reaction. mdpi.com The process begins with the diazotization of this compound. This is accomplished by dissolving this compound in a mixture of concentrated hydrochloric acid and water, and then cooling the solution in an ice bath. mdpi.com A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. mdpi.com

Separately, a coupling solution is prepared by dissolving phenol in an aqueous solution of sodium carbonate and sodium bicarbonate. mdpi.com The previously prepared diazonium salt solution is then added dropwise to this coupling solution, maintaining a pH between 8 and 9 with the addition of a sodium hydroxide (B78521) solution. mdpi.com The reaction mixture is stirred for several hours at low temperature, resulting in the formation of a red-orange precipitate of 4-propoxy-4′-hydroxyazobenzene. mdpi.com This product can be further purified by recrystallization from ethanol. mdpi.com

This synthetic method can be adapted to produce a variety of substituted azobenzene compounds by using different aniline and phenol derivatives. mdpi.com

Purification and Characterization Techniques in Synthetic Studies

Chromatographic Purification Strategies

Following the synthesis of this compound derivatives, purification is a critical step to isolate the desired product from unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for this purpose.

In the synthesis of photoreactive 2-propoxyaniline derivatives, silica (B1680970) gel column chromatography is utilized with various solvent systems. thieme-connect.comthieme-connect.com For instance, a mixture of dichloromethane (B109758) and n-hexane (1:3) has been used to purify a trifluoromethyldiazirinyl derivative. thieme-connect.com In another case, a gradient of chloroform (B151607) in n-hexane followed by ethyl acetate (B1210297) in n-hexane was used to isolate 5-azido-2-propoxyaniline. thieme-connect.comthieme-connect.com For other derivatives, a simple mixture of ethyl acetate and n-hexane (1:4) has proven effective. thieme-connect.com

For quinobenzothiazine derivatives synthesized from this compound, purification was achieved using reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile (B52724) and water. upc.edu The choice of the chromatographic method and the solvent system is tailored to the polarity and other physicochemical properties of the target compound.

Spectroscopic Confirmation of Synthesized Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, confirming the successful formation of the desired product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound derivatives. ¹H NMR and ¹³C NMR are fundamental techniques, while two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide more detailed structural information. nih.govcolumbia.edu

¹H NMR Spectroscopy provides information about the chemical environment of protons in a molecule. nih.gov For a typical this compound derivative, the ¹H NMR spectrum will show characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂). mdpi.comnih.gov The aromatic protons will appear as a set of multiplets or doublets in the downfield region of the spectrum. mdpi.com

¹³C NMR Spectroscopy is used to determine the types of carbon atoms in a molecule. libretexts.org The spectrum of a this compound derivative will show distinct signals for the carbons of the propyl group and the aromatic ring. nih.gov The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. researchgate.net

The following table summarizes representative ¹H NMR data for this compound and some of its derivatives:

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| This compound | DMSO | 0.91–0.98 (t, 3H), 1.60–1.69 (m, 2H), 3.73–3.78 (t, 2H) nih.gov |

| 4-Propoxy-4′-hydroxyazobenzene | CDCl₃ | 1.00–1.10 (t, 3H), 1.77–1.91 (m, 2H), 3.96–4.04 (t, 2H), 6.88–7.01 (m, 4H), 7.76–7.89 (m, 4H) mdpi.com |

| 5-Azido-2-propoxyaniline | CDCl₃ | 1.04 (t, 3H), 1.77-1.87 (m, 2H), 3.90 (br s, 2H), 3.93 (t, 2H), 6.34-6.39 (m, 2H), 6.72 (d, 1H) thieme-connect.com |

| 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline | CDCl₃ | 1.03 (t, 3H), 1.78–1.86 (m, 2H), 3.90 (br s, 2H), 3.94 (t, 2H), 6.46 (d, 1H), 6.55 (s, 1H), 6.72 (d, 1H) thieme-connect.com |

The following table provides an example of ¹³C NMR data for a this compound derivative:

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| 5-Nitro-2-propoxyaniline (B1220663) | - | Aromatic carbons: 110–150, Nitro-substituted carbon: 148, Propoxy carbons: 22 (-CH₃), 69 (-OCH₂) |

Purification and Characterization Techniques in Synthetic Studies

Spectroscopic Confirmation of Synthesized Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula of the analyte, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.commsu.edu

For this compound, with the molecular formula C₉H₁₃NO, the calculated monoisotopic mass is 151.099714 Da. HRMS analysis can confirm this elemental composition with sub-ppm mass accuracy. iitb.ac.in While specific HRMS reports detailing the fragmentation of this compound are not widely published, the technique has been successfully employed to confirm the structures of complex derivatives that incorporate the this compound moiety. nih.govnih.gov For example, in the characterization of a quinoline (B57606) derivative, HRMS found an experimental mass of [M+H]⁺ at 341.14182, which was consistent with the calculated mass of 341.14152 for the target structure containing a this compound group. nih.gov Standard electron ionization mass spectrometry data for this compound shows a characteristic fragmentation pattern, with the most abundant peak (base peak) observed at an m/z of 109. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | scbt.com |

| Molecular Weight (g/mol) | 151.21 | scbt.com |

| Calculated Monoisotopic Mass (Da) | 151.099714 | - |

| Major Peak (m/z) in EI-MS | 109 | nih.gov |

UV-Vis Spectrophotometry for Structural Elucidation

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. sci-hub.se This absorption is caused by the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the chromophores it contains. sci-hub.se

In this compound, the substituted benzene (B151609) ring acts as a chromophore. The presence of the electron-donating amine (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups attached to the aromatic ring influences the energy levels of the π-electrons, affecting the wavelength of maximum absorbance (λmax). While specific UV-Vis spectra for this compound are not detailed in the provided search results, the technique is frequently used to study related compounds. For instance, UV-Vis spectroscopy has been used to monitor the photoisomerization of azobenzene-terminated polymers synthesized using this compound. semanticscholar.org It is also noted that the distinct structure and absorption characteristics of nitroaniline derivatives, such as 5-nitro-2-propoxyaniline, make them suitable for analysis by UV-Vis spectrophotometry. solubilityofthings.com The analysis of Schiff bases derived from this compound has also been conducted using UV-Vis spectroscopy. semanticscholar.org

| Application | Compound Type | Reference |

|---|---|---|

| Monitoring Photoisomerization | Azobenzene-terminated polymers | semanticscholar.org |

| Structural Characterization | Schiff bases | semanticscholar.org |

| General Analysis | Nitroaniline derivatives | solubilityofthings.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each type of chemical bond vibrates at a characteristic frequency, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group appears just below 3000 cm⁻¹. The C-O-C ether linkage exhibits a strong stretching band, usually in the 1260-1000 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds also appear at lower wavenumbers. Publicly available spectra for this compound have been recorded using both Attenuated Total Reflectance (ATR) and transmission (between salts) techniques. nih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Bend | 1590 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Ether (Aryl-O) | Asymmetric Stretch | 1200 - 1275 |

| Ether (Alkyl-O) | Symmetric Stretch | 1000 - 1075 |

Reaction Mechanisms and Pathways Involving 4 Propoxyaniline

Mechanistic Investigations of Derivatization Reactions

The derivatization of 4-Propoxyaniline and its isomers is achieved through several key reaction types, each with a distinct and well-studied mechanism. These reactions are fundamental in modifying the core structure to yield a variety of functionalized molecules.

A method has been developed for the synthesis of tetracyclic quinobenzothiazinium derivatives that utilizes alkoxy aniline (B41778) derivatives, such as this compound, as key substrates. nih.gov The process involves the reaction of an appropriate aniline derivative with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov This reaction initially forms intermediate 4-aminoquinoline (B48711) betaine (B1666868) systems, which possess a negatively charged sulfur atom at the 3-quinoline position. nih.gov In the subsequent step, these intermediates undergo cyclization in the presence of hydrogen chloride and an oxidant, typically atmospheric oxygen. nih.gov

The cyclization mechanism is characterized as an oxidative nucleophilic substitution of a hydrogen atom by the thialate sulfur atom. nih.gov In the case of reactions involving this compound (a 4-alkoxy aniline derivative), the cyclization proceeds selectively to form the corresponding quinobenzothiazinium compounds. nih.gov

The formation of the quinobenzothiazinium system from this compound and its related isomers is a prime example of an oxidative nucleophilic substitution of hydrogen (ONSH). nih.gov Generally, nucleophilic aromatic substitution (SNAr) reactions are crucial for synthesizing derivatives of electron-deficient arenes, such as nitroarenes. juniperpublishers.com The classical SNAr mechanism involves the addition of a nucleophile to a carbon atom bearing a leaving group (like a halogen), followed by the elimination of that group. juniperpublishers.com

However, in many systems, the nucleophile can also add to a carbon atom bearing a hydrogen, forming an intermediate σH adduct. juniperpublishers.com This addition is often faster than addition to a halogen-bearing carbon. juniperpublishers.com Since a hydride ion is not a viable leaving group, these σH adducts typically require an external oxidant to be converted into the final substitution product. juniperpublishers.com In the synthesis of quinobenzothiazinium derivatives, atmospheric oxygen serves as the oxidant, facilitating the final cyclization step where the sulfur nucleophile displaces a hydrogen atom on the aniline ring. nih.gov This ONSH pathway is a versatile tool in synthetic chemistry, enabling the formation of complex heterocyclic systems. juniperpublishers.com

The nitration of propoxyaniline derivatives is a classic example of an electrophilic aromatic substitution reaction. This process is used to introduce a nitro (NO₂) group onto the aromatic ring, significantly altering the compound's electronic properties and reactivity. chemcess.com The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The mechanism proceeds via the following steps:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. pressbooks.pub

Electrophilic Attack : The electron-rich aromatic ring of the propoxyaniline derivative attacks the nitronium ion. The electron-donating nature of the propoxy group and the amino group directs the incoming nitro group, typically to the ortho or para positions relative to these groups. In the case of 2-propoxyaniline (B1271045), nitration occurs regioselectively at the 5-position, which is para to the propoxy group and meta to the amino group.

Rearomatization : A base (like water or the bisulfate ion) removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring and yielding the final nitro-substituted propoxyaniline derivative. chemcess.com

Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions like oxidation.

Table 1: Key Parameters for the Nitration of 2-Propoxyaniline

| Parameter | Details | Purpose | Source |

|---|---|---|---|

| Reagents | 2-Propoxyaniline, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | HNO₃ is the source of the nitro group; H₂SO₄ acts as a catalyst and dehydrating agent. | |

| Electrophile | Nitronium Ion (NO₂⁺) | The reactive species that attacks the aromatic ring. | |

| Temperature | 0°C to 10°C | To ensure regioselectivity and minimize side reactions such as oxidation or ring sulfonation. | |

| Reaction Type | Electrophilic Aromatic Substitution | The fundamental mechanism for introducing the nitro group onto the aromatic ring. |

Williamson Ether Synthesis in Related Compounds

The Williamson ether synthesis is a widely used and robust method for preparing ethers, including those containing a propoxy group. byjus.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. brainly.com While not a direct derivatization of this compound itself, it is the fundamental reaction for creating the propoxy group attached to the aniline precursor or related phenolic compounds. brainly.comgimmenotes.co.za

The general mechanism involves two main steps:

Formation of the Nucleophile : A phenol (B47542) or alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a highly nucleophilic alkoxide or phenoxide ion. byjus.combrainly.com For example, 4-aminophenol (B1666318) would be deprotonated to form the 4-aminophenoxide ion.

SN2 Attack : The resulting nucleophile attacks a primary alkyl halide (e.g., propyl bromide) in a single, concerted step. brainly.com The nucleophile attacks the carbon atom bearing the halogen from the backside, leading to the displacement of the halide leaving group and the formation of the ether bond. byjus.com

For this reaction to be efficient, the alkyl halide must be primary or, less ideally, secondary to minimize competing elimination reactions. byjus.combrainly.com

Influence of Reaction Parameters on Pathway Selectivity

The outcome of chemical reactions involving this compound and its derivatives can be highly dependent on the specific conditions employed. Parameters such as temperature can dictate the distribution of products by influencing the relative rates of competing reaction pathways.

Temperature is a critical parameter that can significantly affect the selectivity and outcome of a reaction. acs.org Increasing temperature generally increases the rate of reaction by providing reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. savemyexams.comlibretexts.org However, when multiple reaction pathways are possible, temperature can selectively favor one over another, impacting product distribution.

In the synthesis of quinobenzothiazinium systems using 3-alkoxy aniline derivatives (isomers of this compound), temperature plays a decisive role in regioselectivity. nih.gov The cyclization can potentially occur at two different positions on the arylamino ring. nih.gov

When the reaction is conducted at a lower temperature of 20°C , it proceeds with high selectivity, primarily yielding the compound with the alkoxy substituent at the 10-position of the quinobenzothiazinium system. nih.gov

In contrast, when the reaction is carried out at a higher temperature of 80°C , the selectivity is lost, and a mixture of isomeric products is formed. nih.gov

This demonstrates that by controlling the temperature, it is possible to direct the reaction towards a specific constitutional isomer, highlighting the importance of temperature in controlling reaction pathways.

Table 2: Effect of Temperature on Cyclization Selectivity of 3-Alkoxy Aniline Derivatives

| Reaction Temperature | Product Outcome | Nature of Selectivity | Source |

|---|---|---|---|

| 20°C | Mainly forms the 10-alkoxy quinobenzothiazinium derivative. | Selective | nih.gov |

| 80°C | Forms a mixture of isomeric products. | Non-selective | nih.gov |

Solvent Effects and Reagent Stoichiometry

The efficiency, pathway, and outcome of chemical reactions involving this compound are significantly influenced by the reaction environment and the relative quantities of reactants. Specifically, the choice of solvent and the stoichiometry of the reagents are critical parameters that researchers manipulate to optimize yields, control selectivity, and direct the reaction toward a desired mechanistic pathway.

Solvent Effects

The solvent in which a reaction is conducted can dramatically alter reaction rates and even change the mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. ajgreenchem.comacs.org Key properties of solvents, such as polarity (measured by the dielectric constant, ε), and their ability to participate in hydrogen bonding (classifying them as protic or aprotic), are primary determinants of their influence. sonar.ch

In reactions that proceed through a charged or highly polar transition state, polar solvents generally increase the reaction rate by solvating and stabilizing this transition state, thereby lowering the activation energy. ajgreenchem.comacs.org Conversely, for reactions where the reactants are more polar than the transition state, a less polar solvent may be favored. The relationship between the reaction rate constant (k) and the solvent's dielectric constant (ε) can often be described by established physical chemistry models, which predict a linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant. cutm.ac.indalalinstitute.com

Research on the synthesis of Schiff bases, a common reaction pathway for anilines, demonstrates the profound impact of the solvent. In the formation of certain 2-hydroxy substituted Schiff bases, the polarity of the solvent directly influences the position of the tautomeric equilibrium. A study on a Schiff base derived from a substituted aminophthalimide showed a clear trend where the percentage of the keto tautomer increased with solvent polarity. sonar.ch This highlights how solvents can control the distribution of product isomers.

Table 1: Effect of Solvent Polarity on Keto-Enol Tautomerism in a 2-Hydroxy-Schiff Base This table illustrates the principle of solvent effects on a closely related Schiff base system.

| Solvent | Dielectric Constant (ε) at 20°C | Keto Tautomer Percentage (%) |

| Toluene (B28343) | 2.4 | 11 |

| Acetonitrile (B52724) | 37.5 | 18 |

| Methanol | 32.7 | 40 |

| (Data sourced from a study on a 4-substituted phthalimide (B116566) 2-hydroxy-Schiff base, demonstrating the principle of solvent-dependent equilibrium). sonar.ch |

In reactions involving this compound and its derivatives, various solvents are employed depending on the desired transformation.

Ethanol is a common solvent for the synthesis of Schiff bases from this compound, providing a suitable medium for the condensation reaction. ukm.mysemanticscholar.org

Tetrahydrofuran (B95107) (THF) , an ether solvent, has been used in the synthesis of quinazoline (B50416) derivatives where this compound acts as a nucleophile. acs.orggoogle.com

Pyridine has been utilized as the solvent in the synthesis of tetracyclic quinobenzothiazinium derivatives from alkoxy anilines. nih.gov In this case, temperature, another reaction condition intertwined with solvent choice, was also shown to alter the ratio of final products. nih.gov

Reagent Stoichiometry

The stoichiometry of a reaction refers to the quantitative relationship between reactants and products in a balanced chemical equation. libretexts.org Controlling the molar ratio of reactants is fundamental to synthetic chemistry, as it determines the theoretical yield and identifies the limiting reactant—the reagent that is completely consumed and thus limits the amount of product formed. uccs.eduung.edu Adjusting the stoichiometry is a key strategy to maximize the conversion of a valuable starting material or to control the formation of byproducts.

In many synthetic procedures involving this compound or its isomers, one reagent is often used in excess to ensure the complete consumption of another, or to influence the reaction equilibrium.

Key research findings illustrate the importance of precise stoichiometric control:

In the nitration of 2-propoxyaniline , a structural isomer of this compound, a standard 1:1 molar ratio of the aniline to nitric acid is employed. However, sulfuric acid is used in excess to act as both a catalyst and a dehydrating agent, absorbing the water generated during the reaction to drive it to completion.

During the synthesis of certain diphenylamine compounds , this compound can be reacted with a dichloronitrobenzene compound. The molar ratio of this compound to the dichloro-compound is a critical parameter, with effective ratios ranging from 2.0 to 4.0 moles of the aniline for every 1 mole of the dichloro-compound to achieve the desired product. google.com

In the preparation of quinobenzothiazinium derivatives , a 2.5-fold molar excess of the aniline derivative is used relative to the bis-chloride reactant to facilitate the reaction. nih.gov

Table 2: Examples of Reagent Stoichiometry in Reactions of Aniline Derivatives

| Reaction Type | Aniline Derivative | Reagents & Molar Ratio | Purpose of Stoichiometry |

| Nitration | 2-Propoxyaniline | Aniline : Nitric Acid (1:1), Sulfuric Acid (Excess) | Ensure complete nitration; excess H₂SO₄ acts as catalyst and dehydrating agent. |

| Diphenylamine Synthesis | This compound | Aniline : Dichloronitrobenzene (2:1 to 4:1) | Drive the reaction towards the desired di-substituted product. google.com |

| Quinobenzothiazine Synthesis | Alkoxy Anilines | Aniline : Bis-chloride (2.5:1) | Ensure complete consumption of the bis-chloride starting material. nih.gov |

Spectroscopic and Computational Analysis of 4 Propoxyaniline Systems

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable in the structural elucidation and electronic analysis of 4-Propoxyaniline and its derivatives. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, in particular, provide detailed insights into the molecular framework and electronic behavior of these compounds.

Detailed NMR Assignments for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to confirm the structures of complex derivatives. nih.govmdpi.com

For instance, in the ¹H NMR spectrum of this compound, the protons of the propoxy group and the aromatic ring appear at characteristic chemical shifts. The methylene (B1212753) protons adjacent to the oxygen atom typically resonate further downfield than the other methylene and methyl protons of the propyl chain due to the deshielding effect of the oxygen atom. nih.gov The aromatic protons exhibit splitting patterns that are indicative of their substitution on the benzene (B151609) ring.

The formation of derivatives, such as Schiff bases or more complex heterocyclic systems, leads to predictable changes in the NMR spectra. For example, the reaction of this compound with an aldehyde to form a Schiff base results in the appearance of a new signal for the imine proton (-N=CH-) in the ¹H NMR spectrum. sapub.orgresearchgate.net Similarly, the carbon signals in the ¹³C NMR spectrum will shift accordingly, providing further evidence for the new bond formation. researchgate.net

The analysis of various derivatives demonstrates the utility of NMR in confirming their structures. For example, the synthesis of N-alkoxyphenylhydroxynaphthalenecarboxamides from this compound results in characteristic NMR signals that confirm the formation of the amide linkage and the presence of both the propoxy-substituted phenyl ring and the hydroxynaphthalene moiety. mdpi.com In another study, the formation of a di-substituted nih.govrsc.orgmeasurlabs.comoxadiazolo[3,4-b]pyrazine analog using this compound was confirmed by detailed ¹H and ¹³C NMR analysis, which showed the expected signals for the aromatic protons and the propoxy group. upc.edu

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound and one of its complex derivatives.

| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | -CH₃ | 0.91–0.98 (t) nih.gov | 10.75 upc.edu |

| -CH₂- (middle) | 1.60–1.69 (m) nih.gov | 23.5 upc.edu | |

| -O-CH₂- | 3.73–3.78 (t) nih.gov | 70.9 upc.edu | |

| Aromatic CH | 6.60 (s, 4H) rsc.org | 116.74, 138.59 rsc.org | |

| -NH₂ | 3.23 (bs, 2H) rsc.org | - | |

| 6-Chloro-N-(4-propoxyphenyl)- nih.govrsc.orgmeasurlabs.comoxadiazolo[3,4-b]pyrazin-5-amine | -CH₃ | 1.06 (t) upc.edu | 10.75 upc.edu |

| -CH₂- (middle) | 1.82 (m) upc.edu | 23.5 upc.edu | |

| -O-CH₂- | 3.98 (t) upc.edu | 70.9 upc.edu | |

| Aromatic CH | 7.06 (d), 7.31 (d) upc.edu | 116.7, 125.24 upc.edu | |

| Aromatic C (quaternary) | - | 124.0, 144.81, 155.73, 160.9 upc.edu |

Chemical shifts are dependent on the solvent and the specific experimental conditions.

Applications of UV-Vis Spectroscopy in Structural and Electronic Analysis

UV-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic structure of molecules, as it measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. measurlabs.compromptpraxislabs.com The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, a process known as an electronic transition. msu.edu For aromatic compounds like this compound and its derivatives, the most common transitions are π→π* and n→π*.

The UV-Vis spectrum of a compound is typically a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of chromophores present in the molecule. azooptics.com The aniline (B41778) moiety in this compound is a chromophore, and its absorption spectrum is influenced by the presence of the propoxy group, which acts as an auxochrome, and the amino group.

The formation of derivatives, particularly those that extend the conjugated system, leads to shifts in the λmax to longer wavelengths (a bathochromic or red shift). For example, the formation of Schiff bases from this compound and an aromatic aldehyde results in a more extended conjugated system, causing a red shift in the UV-Vis spectrum compared to the individual reactants. ekb.eg This shift confirms the formation of the new conjugated imine linkage.

The electronic properties of this compound derivatives can be further tuned by introducing different substituents. Electron-donating or electron-withdrawing groups on the aromatic rings can alter the energies of the molecular orbitals involved in the electronic transitions, leading to changes in the λmax. semanticscholar.org For example, a study on Schiff bases derived from various substituted anilines showed that the electronic nature of the substituents significantly influenced the UV-Vis absorption spectra. ekb.eg

The table below shows representative UV-Vis absorption data for a Schiff base derived from an aniline derivative, illustrating the types of electronic transitions observed.

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Bis(furfural)-1,8-naphthalenediimine (a Schiff base) | CHCl₃ | 241 | π→π ekb.eg |

| 349 | n→π ekb.eg |

The specific λmax values for this compound derivatives will vary depending on the exact structure and the solvent used for the measurement.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry methods have become powerful tools for investigating the properties and reactivity of molecules, including this compound and its derivatives. These methods can provide insights that are complementary to experimental data and can be used to predict molecular behavior.

Quantum Chemical Calculations for Reaction Prediction and Mechanism Analysis

Quantum chemical calculations can be used to model chemical reactions, providing valuable information about reaction pathways, transition states, and the energies of reactants, intermediates, and products. nih.govnih.govrsc.org This information is crucial for predicting the feasibility of a reaction and for understanding its mechanism at a molecular level. chemrxiv.org For systems involving this compound, these calculations can help in designing new synthetic routes and in understanding the factors that control the outcome of a reaction.

For example, quantum chemical calculations can be used to explore the reaction between this compound and various electrophiles, predicting the most likely site of reaction (e.g., on the amino group or on the aromatic ring) and the activation energy for each possible pathway. These calculations can also be used to study the mechanism of more complex reactions, such as the formation of heterocyclic compounds from this compound derivatives. jmpas.com

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. wikipedia.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. ntnu.no This method has been successfully applied to a wide range of chemical systems, including organic molecules like this compound. scienceopen.comrsc.org

DFT studies can be used to calculate various properties of this compound and its derivatives, such as their electronic structure, vibrational frequencies, and thermochemical properties. orientjchem.org For example, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic properties of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Furthermore, DFT can be employed to investigate the mechanisms of reactions involving this compound. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the determination of the reaction's activation energy. scienceopen.com

A key step in any computational study is the optimization of the molecular geometry. ntnu.nomdpi.com This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. google.com For this compound and its derivatives, geometry optimization provides the most stable three-dimensional structure of the molecule.

The optimized geometry is essential for accurate calculations of other molecular properties, such as vibrational frequencies and electronic properties. semanticscholar.org DFT methods are commonly used for geometry optimization due to their efficiency and accuracy. google.com The optimized geometry provides information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, if available.

The table below presents a hypothetical example of optimized geometric parameters for this compound, which would be obtained from a DFT calculation.

| Parameter | Bond | Calculated Value (DFT) |

| Bond Length | C-N | ~1.40 Å |

| C-O | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-H | ~113° |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | ~180° (for anti-conformation) |

These values are illustrative and would depend on the specific level of theory and basis set used in the calculation.

Potential Energy Surface Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional representation of a molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. fiveable.melibretexts.orgumn.edu The PES can be visualized as a landscape, where valleys correspond to stable molecular conformations (local minima) and mountain passes represent transition states for conformational changes or chemical reactions. fiveable.melibretexts.org By mapping this surface, chemists can predict stable isomers, understand reaction pathways, and calculate thermodynamic properties. libretexts.org

The analysis of the PES for this compound involves calculating the potential energy for a wide range of its possible geometric arrangements. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). fiveable.me For a molecule like this compound, with its flexible propoxy chain and the amino group, the PES can be complex. Key features of the PES for this compound would include:

Rotational Isomers (Rotamers): The rotation around the C-O and C-C single bonds in the propoxy group, as well as the C-N bond, leads to various conformers. The PES helps in identifying the most stable conformers by locating the corresponding energy minima.

Inversion of the Amino Group: The nitrogen atom of the amino group can undergo an inversion motion, and the PES can determine the energy barrier for this process.

Transition States: The saddle points on the PES correspond to the transition states between different conformers. The energy of these transition states is crucial for understanding the dynamics of conformational changes. fiveable.me

While a specific, detailed PES study for this compound is not extensively documented in publicly available literature, the principles of PES analysis are well-established. fiveable.memolpro.netmdpi.com Such an analysis would provide valuable insights into the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Vibrational Analysis

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying molecules and elucidating their structural features. spectroscopyonline.comprimescholars.com When combined with computational methods like DFT, a detailed assignment of the vibrational modes of a molecule can be achieved. tsijournals.comscholarsresearchlibrary.comnih.gov

A vibrational analysis of this compound would involve recording its FT-IR and FT-Raman spectra and then comparing the experimental vibrational frequencies with those calculated computationally. primescholars.comscholarsresearchlibrary.com The molecule has several characteristic vibrational modes that can be identified.

Table 1: Representative Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the amino group. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the propoxy chain. |

| C=C Stretching (Aromatic) | 1450 - 1650 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| N-H Bending | 1550 - 1650 | Scissoring vibration of the amino group. |

| CH₂ Bending | 1400 - 1480 | Scissoring and wagging vibrations of the methylene groups. |

| C-O-C Stretching | 1200 - 1300 | Asymmetric and symmetric stretching of the ether linkage. |

| C-N Stretching | 1250 - 1350 | Stretching vibration of the bond between the benzene ring and the amino group. |

This table provides representative ranges for the described vibrational modes. Actual peak positions can vary based on the molecular environment and measurement conditions.

The computational analysis, often involving a Total Energy Distribution (TED) analysis, helps in assigning the calculated frequencies to specific vibrational modes of the molecule. primescholars.com This combined experimental and theoretical approach provides a comprehensive understanding of the vibrational properties of this compound and can be used for its unambiguous identification.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Analysis (e.g., with FOXO3 DNA-binding domain, EGFR)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netunpad.ac.id This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein. amazon.comrsc.org The analysis of these interactions is crucial for understanding the mechanism of action and for the design of more potent and selective inhibitors. nih.govyoutube.com

While specific docking studies of this compound with the FOXO3 DNA-binding domain or the Epidermal Growth Factor Receptor (EGFR) are not prominently reported, the methodology can be described. EGFR is a well-known target in cancer therapy, and numerous studies have focused on docking small molecules into its ATP-binding site. frontiersin.orgbiorxiv.orgresearchgate.net

A hypothetical docking study of this compound with the EGFR kinase domain (a common target for inhibitors) would involve: frontiersin.org

Preparation of the Protein and Ligand: The 3D structure of EGFR would be obtained from a protein database (like the PDB). The this compound structure would be built and its energy minimized.

Docking Simulation: A docking program would be used to place the this compound molecule into the defined binding site of EGFR. The program would generate multiple possible binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to identify key interactions, such as:

Hydrogen Bonds: Between the amino group of this compound and amino acid residues in the EGFR binding site.

Hydrophobic Interactions: Between the propyl chain and the phenyl ring of this compound and nonpolar residues of the protein.

Pi-Pi Stacking: Between the aromatic ring of this compound and aromatic residues like phenylalanine or tyrosine in the binding pocket.

Table 2: Potential Interacting Residues in the EGFR Binding Site for an Aniline-Based Ligand

| Interaction Type | Potential this compound Moiety | Potential EGFR Residue |

| Hydrogen Bond Donor | Amino group (-NH₂) | Asp, Glu, Thr, Ser |

| Hydrogen Bond Acceptor | Oxygen atom (-O-) | Lys, Arg, His, Gln, Asn |

| Hydrophobic Interaction | Propyl chain, Phenyl ring | Leu, Ile, Val, Ala, Met |

| Pi-Pi Stacking | Phenyl ring | Phe, Tyr, Trp, His |

This table lists potential interactions based on the general characteristics of the EGFR binding site and aniline-based inhibitors.

Such an analysis would provide insights into the potential of this compound to bind to EGFR and would guide the design of derivatives with improved affinity. A similar approach could be applied to study its interaction with the FOXO3 DNA-binding domain or other protein targets.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govuni-bonn.de Computational methods are widely used to derive SARs, often in the form of Quantitative Structure-Activity Relationships (QSAR), which correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. tandfonline.comucp.edu.pk

For a series of aniline derivatives, including this compound, a computational SAR study would typically involve the following steps:

Data Set Collection: A set of aniline derivatives with measured biological activity (e.g., inhibitory concentration against a specific enzyme) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the biological activity. tandfonline.com

Model Validation: The predictive power of the generated QSAR model would be assessed using statistical validation techniques.

The resulting QSAR model can then be used to predict the biological activity of new, untested aniline derivatives and to understand which structural features are important for activity. For example, a QSAR model might reveal that increasing the length of the alkoxy chain in alkoxyanilines has a positive or negative effect on their activity, or that the presence of a substituent at a particular position on the benzene ring is crucial. This information is invaluable for the rational design of more active compounds.

In Silico Lipophilicity Prediction and Hydro-Lipophilic Profiling

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. mdpi.com In silico methods for predicting logP (often denoted as clogP for calculated logP) are widely used to rapidly assess the lipophilicity of compounds. researchgate.netnih.gov

The hydro-lipophilic profile of a molecule describes the balance between its hydrophilic (water-loving) and lipophilic (fat-loving) properties. wikipedia.org This balance is crucial for a molecule's ability to cross biological membranes and interact with both aqueous and non-aqueous environments in the body.

For this compound, various computational tools can be used to predict its logP value. These tools employ different algorithms, including atom-based methods, fragment-based methods, and property-based methods. As a result, the predicted logP values can vary between different programs.

Table 3: Predicted logP Values for this compound from Various In Silico Models

| Computational Model/Server | Predicted logP (clogP) |

| ALOGPS | 1.95 |

| XLOGP3 | 1.89 |

| MolLogP | 2.03 |

| MLOGP | 1.67 |

| SwissADME (Consensus LogP) | 1.98 |

These values are representative and can vary slightly depending on the specific software version and algorithm used.

The hydro-lipophilic profile of this compound is characterized by the presence of both a lipophilic part (the propyl chain and the benzene ring) and a hydrophilic part (the amino group and the ether oxygen). This balance gives the molecule moderate lipophilicity, as indicated by the positive logP values. This profile suggests that this compound would have reasonable solubility in both organic and, to a lesser extent, aqueous media. Understanding this profile is essential for predicting its pharmacokinetic behavior and for designing derivatives with optimized hydro-lipophilic properties for specific applications. mdpi.comresearchgate.net

Advanced Chemical Applications of 4 Propoxyaniline Derivatives

Role in Pharmaceutical Development and Medicinal Chemistry

Derivatives of 4-propoxyaniline have emerged as a versatile scaffold in medicinal chemistry, leading to the development of various therapeutic agents. Their unique structural features allow for the synthesis of compounds with a wide range of biological activities, targeting different enzymes and receptors implicated in various diseases.

Synthesis of Aggrecanase Inhibitors

This compound serves as a crucial reactant in the preparation of aggrecanase inhibitors. fishersci.atchemicalbook.comguidechem.comlookchem.com Aggrecanases are enzymes that play a significant role in the degradation of aggrecan, a major component of cartilage. The inhibition of these enzymes is a key therapeutic strategy for managing conditions like osteoarthritis. The use of this compound in synthesizing these inhibitors highlights its importance in developing treatments for degenerative joint diseases. fishersci.at

Development of Anti-Tumor Agents (e.g., Bcr-Abl inhibitors)

The Bcr-Abl protein is a constitutively active tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). researchgate.net The development of inhibitors for this protein has revolutionized CML treatment. mdpi.comnih.gov Research has focused on designing and synthesizing novel Bcr-Abl inhibitors to overcome resistance to existing drugs, such as imatinib. mdpi.commdpi.com Some of these new derivatives have shown significant inhibitory activity against both wild-type and mutated Bcr-Abl kinases. researchgate.net For instance, certain purine (B94841) derivatives have demonstrated potent inhibition of Bcr-Abl, with some compounds showing higher potency than imatinib. mdpi.com

| Compound | Target | IC50 Value | Cell Line |

| Compound 7a | Bcr-Abl | 0.13 µM | - |

| Compound 7c | Bcr-Abl | 0.19 µM | K562 |

| Imatinib | Bcr-Abl | 0.33 µM | - |

| Data sourced from a study on trisubstituted purine derivatives as Bcr-Abl inhibitors. mdpi.com |

Design of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. mdpi.com Overexpression or mutation of EGFR is common in various cancers. nih.govfrontiersin.org 4-Anilinoquinazoline derivatives, which can be synthesized using this compound, have been a major focus in the development of EGFR inhibitors. nih.gov By incorporating a 2-nitroimidazole (B3424786) moiety, researchers have created novel EGFR inhibitors that are effective under both normal and hypoxic (low oxygen) tumor conditions. nih.gov One such compound, 16i, showed potent EGFR inhibition with an IC50 value of 0.12 µM and was more cytotoxic to cancer cells than the established drug lapatinib. nih.gov

Development of COX-1 Inhibitors

Cyclooxygenase-1 (COX-1) is an enzyme involved in the synthesis of prostaglandins, which mediate inflammation and other physiological processes. nih.gov While many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, there is interest in developing selective COX-1 inhibitors. acs.org Quinazoline (B50416) derivatives, synthesized using anilines such as this compound, have been investigated as potential COX-1 inhibitors. nih.gov In one study, several quinazoline derivatives showed high selectivity for COX-1, with the most potent compound having an IC50 value of 64 nM. nih.gov

Research into FOXO3 Inhibitors in Cancer Cells

Forkhead box O3 (FOXO3) is a transcription factor with a dual role in cancer; it can act as both a tumor suppressor and a promoter of tumor progression by inducing drug resistance. nih.govfrontiersin.org Consequently, inhibiting FOXO3 is a promising strategy to combat chemoresistance in cancer cells. nih.gov Researchers have identified (4-propoxy)phenylpyrimidinylguanidine, a derivative of this compound, as a FOXO3 inhibitor. nih.govresearchgate.net Further studies have led to the synthesis of derivatives of this compound that are an order of magnitude more potent, inhibiting FOXO3-induced gene transcription in the submicromolar range. nih.govresearchgate.net These compounds work by directly binding to the DNA-binding domain of FOXO3. nih.gov

| Compound | Parent Compound | Potency Increase | Mechanism |

| 5ci, 5cj, 5db | (4-propoxy)phenylpyrimidinylguanidine | 10-fold | Binds to FOXO3 DNA-binding domain |

| Data from a structure-activity relationship study of (4-propoxy)phenylpyrimidinylguanidine derivatives. nih.gov |

Exploration of Antimycobacterial and Antibacterial Agents

Derivatives of this compound have demonstrated notable potential as both antimycobacterial and antibacterial agents. Research has shown that certain quinoline (B57606) derivatives synthesized from this compound exhibit activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov One such derivative, 6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amine, showed good inhibitory activity against the Mtb FtsZ protein, a key protein in bacterial cell division. nih.gov Furthermore, other derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain tetracyclic quinobenzothiazine derivatives have shown activity comparable to or higher than standard antibiotics like ampicillin (B1664943) and rifampicin. nih.govmdpi.com

Studies on Histamine (B1213489) H3 and Sigma-1 Receptor Ligands

The histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) are important targets in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders. mdpi.comnih.gov H3Rs are primarily located in the central nervous system and act as auto- and heteroreceptors, modulating the release of histamine and other key neurotransmitters. mdpi.com The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in cellular signaling and has been implicated in conditions like pain, depression, and neurodegenerative diseases. nih.govwikipedia.org

Recent research has focused on developing dual-acting ligands that can modulate both H3 and σ1 receptors, a strategy that may offer enhanced therapeutic efficacy. nih.govacs.org In this context, derivatives of this compound have been investigated as key structural components. For instance, studies have shown that incorporating a 4-(3-(piperidin-1-yl)propoxy)aniline moiety can lead to compounds with high affinity for both H3R and σ1R. researchgate.net The propoxy group in these structures plays a crucial role in binding to the receptor pockets.

One study detailed the synthesis of a series of N-phenyl-4-(3-(piperidin-1-yl)propoxy)aniline derivatives and evaluated their binding affinities for histamine H3 and sigma-1 receptors. researchgate.net The findings from this research highlighted the importance of the piperidine (B6355638) and propoxyaniline moieties for dual receptor activity. acs.orgresearchgate.net

Table 1: Binding Affinities of Selected this compound Derivatives

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|

| 5 | 6.2 | 28 | 47 |

| 6 | 2.7 | 18 | 103 |

| 7 | 5.2 | 4.8 | 116 |

| 12 | 7.7 | 4.5 | 10 |

| 13 | 24.2 | 5.6 | 4 |

| 14 | 69 | 3.3 | 29 |

Data sourced from studies on dual histamine H3 and sigma-1 receptor ligands. acs.org

Applications in Materials Science and Polymer Chemistry

The unique chemical properties of this compound and its derivatives also lend themselves to applications in the field of materials science, particularly in the development of advanced polymers.

Use as Stabilizers in Polymer Production

Polymers are susceptible to degradation from environmental factors like heat, light, and oxygen, which can compromise their mechanical properties and appearance. labinsights.nliea-shc.org To counteract this, stabilizers are added to polymer formulations. Certain aniline (B41778) derivatives can function as stabilizers. For example, 5-nitro-2-n-propoxyaniline has been noted for its role as a stabilizer in vinyl chloride polymer resins. govinfo.gov While the primary focus here is on this compound, the stabilizing potential of related alkoxy anilines highlights a functional area for this class of compounds.

Synthesis and Characterization of Polyalkoxy-Anilines

Aiming to improve the processability of polyaniline, a well-known conducting polymer, researchers have synthesized various polyalkoxy-anilines. The introduction of alkoxy side chains, such as the propoxy group, can enhance the solubility of the resulting polymers in organic solvents, a significant advantage for material processing.

A study on the synthesis and characterization of poly-o-alkoxyanilines, including poly-o-propoxyaniline, demonstrated that while solubility increases with the length of the alkoxy chain, the electrical conductivity tends to decrease. The synthesis of o-propoxyaniline monomer was a key step in this research, achieved by converting o-nitrophenol to o-propoxyphenol, followed by reduction to the aniline.

Research on Liquid Crystalline Polymers derived from Aniline Monomers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org They are known for their high strength and thermal stability. wikipedia.org Aniline derivatives, including this compound, can be used to create the rigid, rod-like molecular structures (mesogens) that are essential for forming liquid crystal phases. mdpi.comzeusinc.com

Research in this area includes the synthesis of azomethine-based epoxy resins, where aniline derivatives are key components. vot.pl For example, this compound can be used in the synthesis of azobenzene-containing polymers, which are of interest for their photoresponsive properties. mdpi.com The synthesis of 4-propoxy-4′-hydroxyazobenzene, a precursor for such polymers, involves the diazotization of this compound and subsequent coupling with phenol (B47542). mdpi.com These LCPs have potential applications in advanced materials like high-performance fibers and electro-optical devices. chemrestech.com

Industrial Applications Beyond Pharmaceuticals and Polymers

The utility of this compound extends to more traditional industrial processes, particularly in the manufacturing of coloring agents.

Intermediates in Dye and Pigment Production

Dye and pigment intermediates are aromatic compounds that serve as the foundational chemical structures for the synthesis of a vast array of dyes and pigments. jnforeverchem.comhztya.com These intermediates undergo various chemical reactions to produce the final colorants used in industries such as textiles, plastics, and paints. jnforeverchem.comcamlinfs.com

Aniline and its derivatives are a cornerstone of the dye industry. Specifically, 5-nitro-2-propoxyaniline (B1220663) is identified as an intermediate in the production of dyes and pigments. This highlights the role of propoxy-substituted anilines in this sector. The synthesis of such intermediates often involves the nitration of the corresponding propoxyaniline.

Use as Chemical Catalysts

Derivatives of this compound, particularly Schiff bases, have garnered significant attention for their application in catalysis. Schiff bases, formed through the condensation of a primary amine like this compound with an aldehyde or ketone, are versatile ligands that can coordinate with various metal ions. jpionline.orgnih.gov The resulting metal complexes are often stable and exhibit remarkable catalytic activity in a range of chemical reactions. jpionline.org

The efficacy of these Schiff base metal complexes as catalysts is attributed to several factors, including the type of metal ion, the ligands, and the coordination sites. mdpi.com The structure of the Schiff base ligand, derived from this compound, can be tailored with different substituents, allowing for chemical flexibility and the fine-tuning of catalytic properties. mdpi.com This adaptability is crucial for enhancing product selectivity and yield in various industrial processes. mdpi.com

Research has demonstrated that metal complexes involving Schiff base ligands are effective in homogeneous catalysis. jpionline.org For instance, manganese (Mn(III)) complexes of Schiff bases have been identified as highly effective catalysts for epoxidation reactions of alkenes. chemmethod.com This process is valuable as epoxides are important building blocks in organic synthesis for producing chemical and pharmaceutical materials. chemmethod.com The Schiff base ligand plays a crucial role in the catalytic cycle. In some systems, components of the ligand can facilitate the oxidation of the metal center (e.g., from Mn(III) to Mn(V)), which is a more potent oxidizing agent, thereby enhancing the catalytic efficiency. chemmethod.com